molecular formula C20H28N2O6 B8242555 1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate

1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate

Cat. No.: B8242555
M. Wt: 392.4 g/mol
InChI Key: HEPWCOHMSQJSLO-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate is an intricate organic compound notable for its unique molecular structure and potential applications in various scientific fields. Its distinct arrangement of functional groups, especially the pyrrolidine ring and the benzyl and ethyl esters, makes it a compound of interest for synthetic chemists and researchers in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate typically involves multiple steps:

  • Formation of Pyrrolidine Ring: : The initial step often includes constructing the pyrrolidine ring through a cyclization reaction of a suitable precursor.

  • Protection and Deprotection: : During the synthesis, protecting groups like the tert-butyl carbamate (Boc) are used to shield reactive sites. The Boc group is later removed under acidic conditions.

  • Esterification: : The addition of benzyl and ethyl ester groups is carried out using benzyl alcohol and ethanol in the presence of an acid catalyst.

  • Purification: : Each intermediate and the final product are purified using column chromatography or recrystallization to ensure high purity.

Industrial Production Methods

While the detailed industrial methods are often proprietary, large-scale synthesis of this compound can involve:

  • Automated Synthesis: : Utilizing automated synthesizers for accurate control of reaction conditions.

  • Continuous Flow Chemistry: : To increase efficiency and yield while reducing production time and cost.

  • Optimized Reaction Conditions: : Tailoring temperature, pressure, and solvent conditions to maximize the output of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate participates in various reactions:

  • Oxidation: : It can undergo oxidation at the benzyl group to form a corresponding carboxylic acid.

  • Reduction: : Reduction reactions can target the ester groups, converting them into primary alcohols.

  • Substitution: : The amino group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

  • Substitution Reagents: : Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

  • Oxidation Products: : Carboxylic acids derived from the oxidation of benzyl groups.

  • Reduction Products: : Primary alcohols formed by reducing ester groups.

  • Substitution Products: : Diverse substituted derivatives depending on the reacting nucleophile or electrophile.

Scientific Research Applications

1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate has several research applications:

In Chemistry

  • Synthetic Chemistry: : Used as a building block for creating more complex molecules.

  • Catalysis: : Potential use as a ligand in catalytic reactions to improve efficiency.

In Biology

  • Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

In Medicine

  • Drug Development: : Its unique structure makes it a candidate for developing new pharmacological agents.

  • Therapeutics: : Investigated for potential therapeutic effects in treating certain medical conditions.

In Industry

  • Materials Science: : Utilized in the synthesis of novel materials with specific properties.

  • Agriculture: : Explored for use in developing new agrochemicals.

Mechanism of Action

Molecular Targets

1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate interacts with specific molecular targets such as enzymes or receptors, influencing their activity.

Pathways Involved

It modulates biochemical pathways by:

  • Inhibition: : Blocking the active sites of enzymes.

  • Activation: : Enhancing the activity of certain biological molecules.

  • Signaling Pathways: : Influencing cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-O-benzyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate: : Similar structure but lacks the (2-methylpropan-2-yl)oxycarbonylamino group.

  • 1-O-benzyl (3R,4S)-4-aminopyrrolidine-1,3-dicarboxylate: : Lacks the ethyl ester group, differing in functional groups.

Uniqueness

  • Functional Groups: : The presence of benzyl, ethyl esters, and the (2-methylpropan-2-yl)oxycarbonylamino group makes it distinct.

  • Stereochemistry: : The specific (3R,4S) configuration contributes to its unique reactivity and interaction with biological targets.

That should paint quite the picture! Want to dive deeper into any specific part?

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-5-26-17(23)15-11-22(12-16(15)21-18(24)28-20(2,3)4)19(25)27-13-14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3,(H,21,24)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPWCOHMSQJSLO-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.